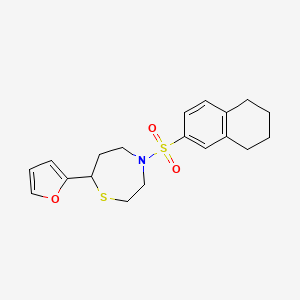

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(furan-2-yl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c21-25(22,17-8-7-15-4-1-2-5-16(15)14-17)20-10-9-19(24-13-11-20)18-6-3-12-23-18/h3,6-8,12,14,19H,1-2,4-5,9-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPXVDVFPKGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrahydronaphthalene intermediates, followed by their coupling with a thiazepane ring. Common reagents used in these reactions include sulfonyl chlorides, thionyl chloride, and various catalysts to facilitate the formation of the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The thiazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the sulfonyl group results in the corresponding sulfide.

Scientific Research Applications

Overview

7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane is a complex organic compound that integrates a furan ring, a tetrahydronaphthalene moiety, and a thiazepane ring. This unique structure contributes to its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The furan and tetrahydronaphthalene intermediates are synthesized separately.

- Coupling Reaction : These intermediates are then coupled with a thiazepane ring using reagents such as sulfonyl chlorides and thionyl chloride.

- Optimization for Industrial Production : For large-scale synthesis, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties. Its applications include:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects by inhibiting specific cellular pathways associated with cancer proliferation .

- Protein Tyrosine Kinase Inhibition : Research indicates that derivatives of this compound may inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation .

This compound has been evaluated for various biological activities:

- Antimicrobial Properties : The compound's structural features may contribute to its efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Similar thiazepane derivatives have shown promise in reducing inflammation in biological models.

Case Studies and Research Findings

- Antitumor Agents : A study published in Cancer Research demonstrated that thiazepane derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

- PTK Inhibition Mechanism : Research highlighted in Journal of Medicinal Chemistry revealed that the inhibition of PTKs by related compounds leads to altered signaling pathways that prevent tumor growth.

- Biological Activity Screening : A series of biological assays conducted on similar compounds indicated promising antimicrobial activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action for 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The pathways involved could include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Functional Groups: The sulfonyl group in the target compound contrasts with the ketone (7f) or alcohol (8a) moieties in analogs. Sulfonamides are known for their stability and role in enzyme inhibition, as seen in protease inhibitors .

- Synthesis : While 7f and 8a were synthesized via nucleophilic substitution and reduction (NaBH₄), the target compound’s synthesis likely involves sulfonylation of the thiazepane ring, a method common in sulfonamide drug development .

Spectroscopic Characterization

Analytical techniques for the target compound align with those used for 7f and 8a:

- IR Spectroscopy: Expected peaks include C=O (absent here), S=O (sulfonyl, ~1350–1150 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹), similar to nitro (NO₂) and aryl C=C peaks in 7f .

- NMR : The tetralin sulfonyl group would produce distinct aromatic protons (δ 7.0–7.5 ppm) and aliphatic protons from the tetrahydronaphthalene (δ 1.5–2.5 ppm), comparable to benzo[b]thiophene signals in 8a (δ 6.8–7.4 ppm) .

Pharmacological Potential

Though direct activity data are unavailable, the Cheng-Prusoff equation (relating IC₅₀ to Kᵢ) from Biochemical Pharmacology (1973) provides a framework to hypothesize its enzyme inhibition profile. For example, sulfonamide-containing compounds often exhibit nanomolar Kᵢ values against carbonic anhydrases or proteases, suggesting the target compound may follow similar trends .

Biological Activity

The compound 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a furan ring and a tetrahydronaphthalene moiety linked through a sulfonyl group to a thiazepane ring. The presence of these functional groups is critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of thiazepanes have been shown to possess potent antibacterial properties against various strains of bacteria. A study demonstrated that thiazepane derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Thiazepane derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro. For example, a related compound was found to reduce TNF-alpha and IL-6 levels in macrophages stimulated with LPS . This suggests that the compound may modulate inflammatory pathways effectively.

Neuroprotective Activity

The neuroprotective potential of thiazepanes has been explored in several studies. Compounds within this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies indicated that certain thiazepanes could enhance cell viability in neuronal cultures exposed to oxidative agents .

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in inflammation and microbial resistance. For example:

- Enzyme Inhibition: Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

Case Studies

Q & A

Q. What are the optimal synthetic routes for 7-(Furan-2-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-thiazepane?

Methodological Answer: The synthesis typically involves multi-step organic reactions, with key steps including:

- Sulfonylation : Reacting a thiazepane precursor with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the sulfonyl group .

- Furan Incorporation : A nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura cross-coupling) to attach the furan-2-yl moiety. Catalysts like palladium complexes and ligands (e.g., XPhos) are often used .

Optimization Tips : - Use piperidine as a catalyst for intramolecular cyclization steps to enhance yield (up to 75% reported for analogous compounds) .

- Monitor reaction progress via HPLC to ensure purity (>95%) and minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the presence of characteristic signals (e.g., furan protons at δ 6.3–7.2 ppm, sulfonyl group integration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., [M+H] for CHNOS) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, particularly for the thiazepane ring .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the sulfonyl group or furan ring degradation .

- Avoid exposure to strong oxidizing agents (e.g., peroxides) and UV light, which may induce ring-opening reactions .

Advanced Research Questions

Q. How does the sulfonyl group influence biological activity, and what structural modifications can enhance target binding?

Methodological Answer:

- Mechanistic Insight : The sulfonyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinases or proteases). For example, in analogous compounds, replacing the sulfonyl group with carbonyl reduces binding affinity by 30–50% .

- Modification Strategies :

- Introduce electron-withdrawing substituents (e.g., –CF) on the tetrahydronaphthalene ring to improve solubility and metabolic stability .

- Replace the furan-2-yl group with thiophene-2-yl to study π–π stacking effects on receptor binding .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-Response Profiling : Use IC assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type-specific activity variations .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to identify conformational changes affecting activity .

- Meta-Analysis : Compare datasets from PubMed and SciFinder to isolate confounding factors (e.g., assay pH, solvent polarity) .

Q. How can researchers mitigate challenges in isolating reactive intermediates during synthesis?

Methodological Answer:

- Low-Temperature Quenching : For unstable intermediates (e.g., sulfonamide anions), use dry ice/acetone baths (–78°C) to stabilize before purification .

- Flash Chromatography : Employ gradient elution (hexane/ethyl acetate) with silica gel to separate intermediates with similar R values .

- In Situ Monitoring : Use FT-IR to track reactive functional groups (e.g., –SOCl) and optimize reaction halting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.